3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
3,4-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[1,4]oxazepine core. Its structure includes a 3,4-dimethyl-substituted benzene sulfonamide group attached to the 2-position of an 8-methyl-substituted oxazepine ring with an 11-oxo moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides and dibenzoheterocycles, which are often explored as enzyme inhibitors or receptor modulators . The comparison with structural analogs provides insights into how substituent variations influence physicochemical properties, binding affinities, and metabolic stability.
Properties
IUPAC Name |
3,4-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-4-8-21-19(10-13)23-22(25)18-12-16(6-9-20(18)28-21)24-29(26,27)17-7-5-14(2)15(3)11-17/h4-12,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNKTHKIPQJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3,4-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential for biological activity. Its unique dibenzooxazepin structure, characterized by the presence of sulfonamide and ketone functional groups, suggests various pharmacological applications, particularly in the central nervous system (CNS) domain.
- Molecular Formula : C23H20N2O3
- Molecular Weight : 372.424 g/mol
- CAS Number : 921891-64-7
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the CNS. The dibenzo[b,f][1,4]oxazepin core is known for its modulatory effects on neurotransmitter systems, which can influence mood and cognitive functions. Preliminary studies indicate that this compound may exhibit:
- Antidepressant-like effects : Similar to other compounds in the dibenzooxazepin class, it may enhance serotonergic and noradrenergic transmission.
- Neuroprotective properties : Potential to protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits binding affinity to various neurotransmitter receptors. Notably:
- Serotonin Receptors (5-HT) : Competitive inhibition was observed, suggesting a role in modulating serotonin levels.
- Dopamine Receptors (D2) : Partial agonistic activity indicates potential for influencing dopaminergic pathways.
In Vivo Studies
Animal model studies have shown that administration of this compound leads to:
- Increased locomotor activity , which is often associated with stimulant effects.
- Reduction in depressive-like behaviors in forced swim tests, supporting its antidepressant potential.
Case Studies
- Case Study 1 : A study on the efficacy of dibenzo[b,f][1,4]oxazepin derivatives showed that compounds with similar structures exhibited significant improvements in depressive symptoms in rodent models. The study highlighted the importance of substituents on the benzene ring for enhancing biological activity.
- Case Study 2 : Research focusing on the neuroprotective effects of related compounds indicated that these substances could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethyl-N-(8-methyl-11-oxo...) | Dibenzo[b,f][1,4]oxazepin core | Antidepressant-like effects |
| N-(8-methyl-11-hydroxy...) | Hydroxyl group instead of ketone | Different solubility profile |
| 2-Bromo-N-(8-methyl...) | Bromine substituent | Enhanced biological activity due to electronic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Benzene Ring
The target compound’s 3,4-dimethylbenzenesulfonamide group distinguishes it from analogs with alternative substituents:
- N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide (): This analog replaces the 3,4-dimethylbenzene with a 4-methylphenyl group. Additionally, the N-methylation could alter metabolic stability by impeding oxidative dealkylation .
- N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide (): Here, the sulfonamide benzene has a single 4-methyl group. The simpler substitution pattern might improve solubility but reduce lipophilicity compared to the target compound’s 3,4-dimethyl motif .
Methylation Patterns on the Oxazepine Ring
Variations in methyl substitution on the dibenzooxazepine core significantly impact molecular interactions:
- N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide (): The addition of a 10-methyl group introduces steric bulk near the 11-oxo moiety. This could stabilize the lactam ring conformation or hinder interactions with enzymes like cytochrome P450, affecting metabolic clearance .
- Ethyl substituents may enhance hydrophobic interactions but reduce aqueous solubility compared to methyl groups .
Heteroatom Substitution in the Dibenzo Ring System
Replacing oxygen with sulfur in the heterocycle alters electronic and steric properties:
- The 5-oxide group further modulates polarity and hydrogen-bonding capacity .
Functional Group Replacements: Sulfonamide vs. Amide
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (): Replacing the sulfonamide with a benzamide group removes the sulfonyl moiety’s strong electron-withdrawing effect. The trifluoromethyl group enhances electronegativity, which may improve membrane permeability but reduce solubility .
Data Tables
Table 1. Structural Comparison of Key Analogs
Table 2. Hypothetical Physicochemical Properties*
| Compound Type | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 424.47 |
| Analog | 4.2 | 0.08 | 438.50 |
| Analog | 3.5 | 0.15 | 410.45 |
| Analog | 4.1 | 0.05 | 434.40 |
*Values extrapolated from structural analogs; experimental validation required.
Research Findings and Implications
- Electronic Modulation : The trifluoromethyl group in ’s benzamide analog enhances electronegativity, which could improve target engagement but increase metabolic susceptibility .
- Synthetic Challenges : Low yields (e.g., 9% in ) for thiazepine derivatives suggest that heteroatom substitution complicates synthesis, favoring oxazepine-based scaffolds for scalable production .
Preparation Methods
Palladium-Catalyzed C–N Coupling
A Pd-catalyzed Buchwald–Hartwig amination reaction is frequently employed to construct the seven-membered oxazepine ring. For example, o-bromoarylimines and o-bromoanilines undergo coupling in the presence of Pd(OAc)₂ and SPhos ligand to form the dibenzo[b,f]oxazepine backbone. Key conditions include:
- Catalyst : Pd(OAc)₂ (2–5 mol%)
- Ligand : SPhos (4–10 mol%)
- Base : Cs₂CO₃
- Solvent : Tetrahydrofuran (THF)
- Temperature : 80–100°C
- Yield : 39–72%
This method avoids corrosive reagents like POCl₃, which are common in traditional Bischler–Napieralski cyclizations. Density functional theory (DFT) calculations confirm that the oxidative addition step favors the aldimine substrate over bromoaniline derivatives due to lower energy barriers.
Schiff Base Cyclization with Anhydrides
An alternative route involves reacting Schiff base derivatives with cyclic anhydrides. For instance, 2-mercaptobenzothiazole-derived Schiff bases react with maleic anhydride to form oxazepine rings. Key steps include:
- Synthesis of 2-(benzothiazol-2-ylthio)acetohydrazide via ethyl chloroacetate and hydrazine hydrate.
- Condensation with aromatic aldehydes to form Schiff bases.
- Cyclization with anhydrides (e.g., maleic, phthalic) under reflux conditions.
This method produces oxazepine derivatives with yields of 55–68%, though it is less commonly applied to dibenzo-fused systems.
Functionalization of the Oxazepine Core
After constructing the dibenzo[b,f]oxazepine scaffold, subsequent modifications introduce the sulfonamide and methyl groups.
Sulfonylation at the 2-Position
The sulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) or direct sulfonylation. For example:
- Substrate : 8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine.
- Sulfonylation Agent : 3,4-Dimethylbenzenesulfonyl chloride.
- Conditions :
- Base : Pyridine or triethylamine (TEA).
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature : 0–25°C.
- Yield : 65–82%.
The reaction proceeds via the formation of a sulfonamide bond, with the amine group attacking the electrophilic sulfur center of the sulfonyl chloride.
Methyl Group Introduction
Methyl groups at the 3,4- and 8-positions are typically introduced early in the synthesis via:
- Friedel–Crafts alkylation : Using methyl chloride/AlCl₃ on pre-functionalized aromatic rings.
- Directed ortho-metalation : Employing lithium diisopropylamide (LDA) to deprotonate specific positions, followed by quenching with methyl iodide.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Pd(OAc)₂/SPhos : Optimal for C–N coupling, with turnover numbers (TON) exceeding 50.
- Alternative Catalysts : NiCl₂(dppe) shows moderate activity but lower regioselectivity.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR : Key signals include:
- Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H).
- Methyl groups: δ 2.3–2.5 ppm (singlet, 6H for 3,4-dimethyl; δ 2.1 ppm for 8-methyl).
- SO₂NH: δ 10.2 ppm (broad singlet).
- IR Spectroscopy :
Chromatographic Purity
- HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Applications and Derivatives
While direct applications of this compound are under investigation, structurally related dibenzo[b,f]oxazepines exhibit:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves three steps: (1) construction of the dibenzo[b,f][1,4]oxazepine core via cyclization of halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), (2) sulfonamide coupling using 3,4-dimethylbenzenesulfonyl chloride with a substituted amine group on the oxazepine ring (reflux in dichloromethane with triethylamine as a base), and (3) purification via column chromatography or recrystallization . Controlled temperature and anhydrous conditions are critical to avoid side reactions.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in the oxazepine core, as seen in related compounds .
Q. What are the documented physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure; thus, storage in amber vials at –20°C is recommended. Thermal gravimetric analysis (TGA) data for analogous sulfonamides suggest decomposition above 200°C .
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfonamide coupling step while minimizing byproducts?
- Methodological Answer : Yield optimization requires stoichiometric control of the sulfonyl chloride reagent (1.2–1.5 equivalents) and slow addition to prevent aggregation. Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20%. Post-reaction quenching with ice-cold water followed by ethyl acetate extraction reduces impurities .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolite profiling using LC-MS to identify degradation pathways.
- Modify the sulfonamide moiety (e.g., introduce PEGylated groups) to enhance pharmacokinetics, as demonstrated in structurally similar dibenzooxazepines .
- Validate target engagement via fluorescence polarization assays or surface plasmon resonance (SPR) .
Q. How do substituent variations (e.g., methyl vs. chloro groups) on the oxazepine ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
- 3,4-Dimethyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted applications.
- 8-Methyl group : Reduces steric hindrance, increasing binding affinity to serine/threonine kinases (e.g., PIM-1 kinase inhibition IC₅₀ = 0.8 µM in related derivatives) .
- Comparative data tables for substituent effects:
| Substituent Position | Activity (IC₅₀, µM) | LogP |
|---|---|---|
| 8-CH₃ | 0.8 | 3.2 |
| 8-Cl | 1.5 | 3.8 |
| 8-OCH₃ | 2.1 | 2.9 |
Source: Adapted from .
Q. What computational methods are recommended for predicting binding modes of this compound with potential protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) combined with molecular dynamics simulations (GROMACS) can predict binding poses. Use homology modeling if crystallographic data for the target are unavailable. Validate predictions with mutagenesis studies on key residues (e.g., catalytic lysine in kinase domains) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?
- Methodological Answer : Variability may stem from cell-specific expression of metabolic enzymes (e.g., cytochrome P450). To reconcile
- Standardize assays using isogenic cell lines.
- Measure intracellular concentrations via LC-MS to correlate exposure with toxicity.
- Cross-reference with transcriptomic databases (e.g., CCLE) to identify resistance markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
